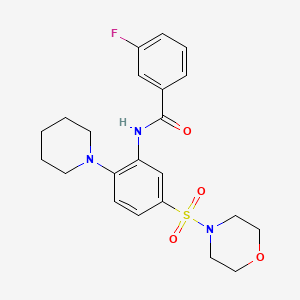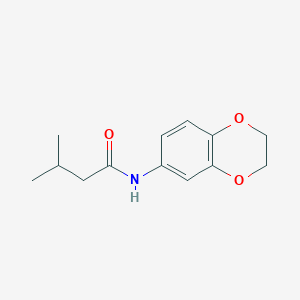![molecular formula C25H24N4O B7543812 N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543812.png)
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, commonly known as BMQ, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BMQ is a quinoline-based compound that has been synthesized using a number of different methods.
科学研究应用
BMQ has been shown to have a number of potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer therapies. In addition, BMQ has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of BMQ is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. BMQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, BMQ has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
BMQ has been shown to have a number of biochemical and physiological effects, particularly in cancer cells and neurons. BMQ has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new anti-cancer therapies. In addition, BMQ has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major mechanisms of neurodegeneration.
实验室实验的优点和局限性
BMQ has a number of advantages for lab experiments, including its relatively simple synthesis method, its ability to inhibit the activity of specific enzymes and signaling pathways, and its potential applications in cancer research and neuroscience. However, there are also limitations to using BMQ in lab experiments, including its relatively low solubility in water and its potential toxicity to cells at high concentrations.
未来方向
There are a number of future directions for the research and development of BMQ. One potential direction is the development of new anti-cancer therapies based on the ability of BMQ to induce apoptosis in cancer cells. Another potential direction is the development of new neuroprotective therapies based on the ability of BMQ to protect neurons from oxidative stress and excitotoxicity. In addition, further research is needed to fully understand the mechanism of action of BMQ and to identify any potential side effects or toxicities associated with its use.
Conclusion
N-{2-[benzyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide, or BMQ, is a novel small molecule that has potential applications in scientific research, particularly in the fields of cancer research and neuroscience. BMQ has been synthesized using a number of different methods and has been shown to have a number of biochemical and physiological effects. While there are limitations to using BMQ in lab experiments, there are also a number of potential future directions for its research and development.
合成方法
BMQ has been synthesized using a number of different methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing BMQ is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-iodo-4-(pyridin-2-yl)quinoline with N-(benzyl(methyl)amino)ethyl chloride in the presence of a palladium catalyst.
属性
IUPAC Name |
N-[2-[benzyl(methyl)amino]ethyl]-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-29(18-19-9-3-2-4-10-19)16-15-27-25(30)21-17-24(23-13-7-8-14-26-23)28-22-12-6-5-11-20(21)22/h2-14,17H,15-16,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXLDHHVJNXRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[Benzyl(methyl)amino]ethyl}-2-(pyridin-2-YL)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)




![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)
![3-fluoro-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B7543795.png)
![2-Cyclopropyl-5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7543796.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B7543813.png)

![N-({3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B7543831.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543846.png)
